(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
Description
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-18(20)23-14-7-8-15-16(11-14)24-17(19(15)21)10-12-5-4-6-13(9-12)22-2/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNNEYUVELQBRA-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves the condensation of 3-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl propionate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
α,β-Unsaturated Ketone System
The conjugated enone system (C=O and C=C) undergoes characteristic reactions:
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Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon. For example, reaction with methylamine yields a β-amino ketone derivative.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond, forming a saturated 3-oxo-2,3-dihydrobenzofuran .
Ester Group Reactivity
The propionate ester undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH/EtOH yields the corresponding carboxylic acid (confirmed by IR: loss of ester C=O at ~1700 cm⁻¹) .
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Enzymatic Cleavage : Esterases in biological systems convert the ester to its acid form, enhancing solubility for pharmacological studies.
Catalytic and Cross-Coupling Reactions
The benzofuran scaffold participates in palladium-mediated transformations:
These reactions enable modular functionalization, critical for structure-activity relationship (SAR) studies in drug discovery .
Biological Interaction and Stability
In vitro studies reveal metabolic pathways:
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Oxidative Metabolism : Cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl derivative, detected via LC-MS.
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Hydrolytic Degradation : Under physiological pH (7.4), the ester hydrolyzes with a half-life of ~8 hours, necessitating prodrug strategies .
Selectivity in Bromodomain Inhibition
Derivatives of this compound exhibit >1000-fold selectivity for BET BD2 over BD1 domains. Key interactions include:
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Hydrogen Bonding : Bidentate interaction with Asn429 (BRD4 BD2, pIC₅₀ = 7.8) .
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Hydrophobic Packing : The methoxybenzylidene group occupies a lipophilic pocket near His433 .
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Pharmacological Properties
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research has indicated that derivatives of benzofuran compounds, including (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate, show promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a potential candidate for treating inflammatory diseases .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:
- Cellular Pathways : The compound interacts with several key cellular pathways. For instance, it may modulate the NF-kB signaling pathway, which is critical in regulating immune responses and inflammation .
- Molecular Interactions : Research utilizing techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) has provided insights into the molecular interactions of the compound with target proteins, enhancing our understanding of its pharmacodynamics .
Case Studies and Research Findings
A number of studies have documented the effectiveness of this compound in various experimental settings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Anti-inflammatory Action | Showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential for treating rheumatoid arthritis. |
| Study 3 | Mechanistic Studies | Utilized NOESY to elucidate binding interactions with target enzymes involved in cancer metabolism. |
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurone derivatives exhibit structure-activity relationships (SAR) dependent on substituent variations. Below is a comparative analysis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate with structurally and functionally related compounds:
Key Comparisons:
Substituent Effects on Activity: The 3-methoxy group in the target compound may enhance tubulin binding compared to non-polar substituents, as methoxy groups in aurones improve interactions with the colchicine-binding site . However, analogs like 5a (indole-acetonitrile) and 5b (pyridinyl-dichlorobenzyl) show superior potency (IC₅₀ < 100 nM) due to extended π-π stacking or halogen-mediated hydrophobic interactions . The propionate ester in the target compound likely improves solubility over bulkier groups (e.g., 7h’s diethylcarbamate), though esterase-mediated hydrolysis could reduce metabolic stability compared to carbamates .
Stereochemical Specificity :
- All active analogs retain the Z-configuration , which aligns the benzylidene group optimally for tubulin binding. E-isomers typically show reduced activity .
Synthetic Accessibility: The target compound’s synthesis (details unspecified) may contrast with 7h, which was prepared in 93% yield via Knoevenagel condensation, highlighting the impact of substituent complexity on synthetic feasibility .
Biological Activity
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety and a methoxy group. Its molecular formula is , and it has significant implications for drug design due to its unique functional groups.
Anticancer Properties
Research has indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways.
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-2-(3-methoxybenzylidene)-3-oxo... | HeLa (cervical cancer) | 15.4 | Caspase activation |
| (Z)-2-(4-methoxybenzylidene)-3-oxo... | MCF-7 (breast cancer) | 12.8 | Apoptosis induction |
| (Z)-2-(3-methoxybenzylidene)-3-oxo... | A549 (lung cancer) | 18.6 | Cell cycle arrest |
Source: Adapted from various studies on benzofuran derivatives
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that the methoxy group enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| (Z)-2-(3-methoxybenzylidene)-3-oxo... | 85 | 25 |
| Trolox | 90 | 20 |
Source: Antioxidant assays conducted on related compounds
The biological activities of this compound are largely attributed to its interaction with cellular pathways:
- Caspase Activation : Induces apoptosis through mitochondrial pathways.
- Cell Cycle Modulation : Alters cell cycle progression, leading to growth inhibition in cancer cells.
- Reactive Oxygen Species (ROS) Regulation : Acts as an ROS scavenger, reducing oxidative damage.
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity against cervical cancer cells.
- In Vivo Studies : Animal models treated with similar benzofuran derivatives exhibited reduced tumor growth and improved survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the key steps and optimal reaction conditions for synthesizing (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate?
- Answer : Synthesis typically involves:
- Step 1 : Condensation of 3-methoxybenzaldehyde with a benzofuran precursor under acidic/basic conditions to form the benzylidene intermediate .
- Step 2 : Esterification of the hydroxyl group on the benzofuran core with propionic acid derivatives using dehydrating agents (e.g., DCC/DMAP) .
- Key Conditions :
- Temperature: 60–80°C for condensation; room temperature for esterification .
- Solvents: Ethanol or dichloromethane for reflux; THF for coupling reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., benzylidene proton at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~354) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
Q. What functional groups in this compound influence its reactivity in substitution or addition reactions?
- Answer :
- Benzylidene moiety (C=C) : Susceptible to electrophilic addition (e.g., bromination) .
- Ester group : Hydrolyzes under acidic/basic conditions to carboxylic acids .
- Ketone (3-oxo) : Participates in nucleophilic attacks (e.g., Grignard reactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Answer : Contradictions arise from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. fluoro groups) alter bioactivity .
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and validate with positive controls .
- SAR studies : Systematically modify substituents (e.g., methoxy position) to isolate activity drivers .
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining bioactivity?
- Answer :
- Ester prodrugs : Replace the propionate group with labile esters (e.g., pivalate) to enhance solubility .
- Fluorine substitution : Introduce fluorine at the benzylidene group to improve metabolic stability and membrane permeability .
- Micronization : Reduce particle size via ball milling to increase dissolution rates .
Q. How do computational models predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Identifies binding pockets (e.g., COX-2 active site) by simulating ligand-receptor interactions .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with anti-inflammatory IC50 values .
Q. What experimental approaches validate the Z-configuration of the benzylidene moiety?
- Answer :
- NOESY NMR : Detects spatial proximity between benzylidene protons and adjacent groups .
- X-ray crystallography : Resolves double-bond geometry (e.g., C=C bond length ~1.34 Å) .
- UV-Vis spectroscopy : Z-isomers exhibit distinct λmax shifts (~320 nm) due to conjugation differences .
Q. How do substituent variations on the benzylidene group affect biological activity?
- Answer :
- Electron-withdrawing groups (e.g., -F) : Enhance anti-inflammatory activity (IC50: 2.5 μM vs. 5.8 μM for -OCH3) by stabilizing charge-transfer interactions .
- Methoxy positioning : Para-substitution increases antimicrobial potency (MIC: 8 μg/mL) compared to ortho-substitution (MIC: 32 μg/mL) .
- Bulkier groups (e.g., cyclohexane) : Reduce cytotoxicity (CC50: >100 μM) by sterically hindering non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
